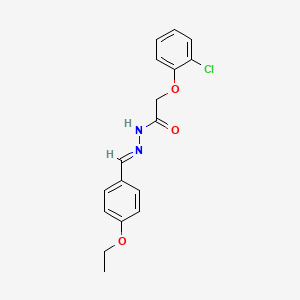![molecular formula C21H16ClN3O5S B12054883 N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide CAS No. 477732-99-3](/img/structure/B12054883.png)
N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide is a complex organic compound with the molecular formula C21H16ClN3O5S and a molecular weight of 457.896 g/mol This compound is notable for its unique structure, which includes a benzodioxole moiety, a hydrazone linkage, and a sulfonamide group
Métodos De Preparación
The synthesis of N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with the sulfonamide: The hydrazone intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Análisis De Reacciones Químicas
N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: While not widely used in industrial applications, it serves as a model compound for studying sulfonamide chemistry
Mecanismo De Acción
The mechanism of action of N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to biological targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide can be compared to other similar compounds, such as:
- N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
- N-[2-({(2E)-2-[3-(Benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-4-chlorobenzenesulfonamide
- N-[4-({(2E)-2-[3-(Benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-4-chlorobenzenesulfonamide
These compounds share structural similarities but differ in the substituents attached to the benzodioxole or sulfonamide groups, which can influence their chemical properties and biological activities.
Propiedades
Número CAS |
477732-99-3 |
|---|---|
Fórmula molecular |
C21H16ClN3O5S |
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H16ClN3O5S/c22-16-4-8-18(9-5-16)31(27,28)25-17-6-2-15(3-7-17)21(26)24-23-12-14-1-10-19-20(11-14)30-13-29-19/h1-12,25H,13H2,(H,24,26)/b23-12+ |
Clave InChI |
QQBUJJXGDTYOLV-FSJBWODESA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


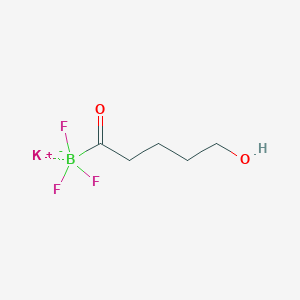
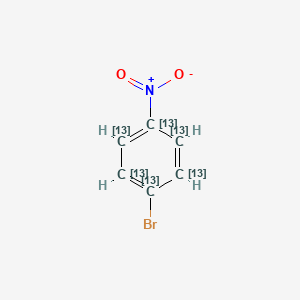
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


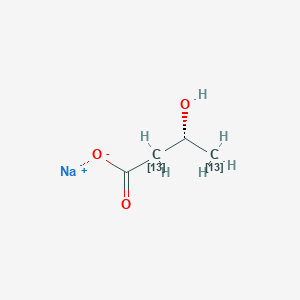

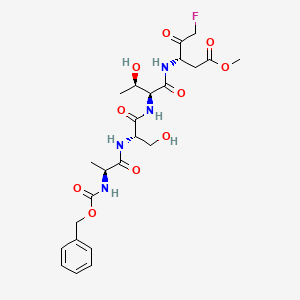

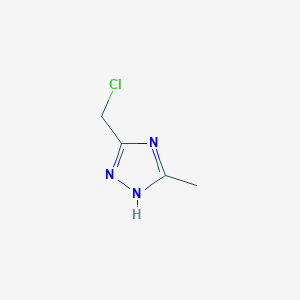
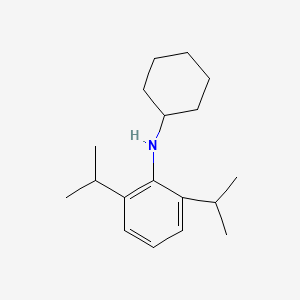
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)

